

molecular weight and formula of Exemestane-13C,d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Exemestane-13C,d3

Cat. No.: B15561094

[Get Quote](#)

An In-depth Technical Guide to Exemestane-13C,d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound **Exemestane-13C,d3**, a derivative of the aromatase inhibitor Exemestane. This document details its core molecular properties, analytical methodologies for its quantification, and its fundamental mechanism of action.

Core Molecular Data

Exemestane-13C,d3 is a labeled form of Exemestane, an irreversible steroid aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer. The incorporation of stable isotopes (one Carbon-13 and three Deuterium atoms) makes it an ideal internal standard for pharmacokinetic studies and other quantitative analyses using mass spectrometry.

Table 1: Molecular Properties of **Exemestane-13C,d3**

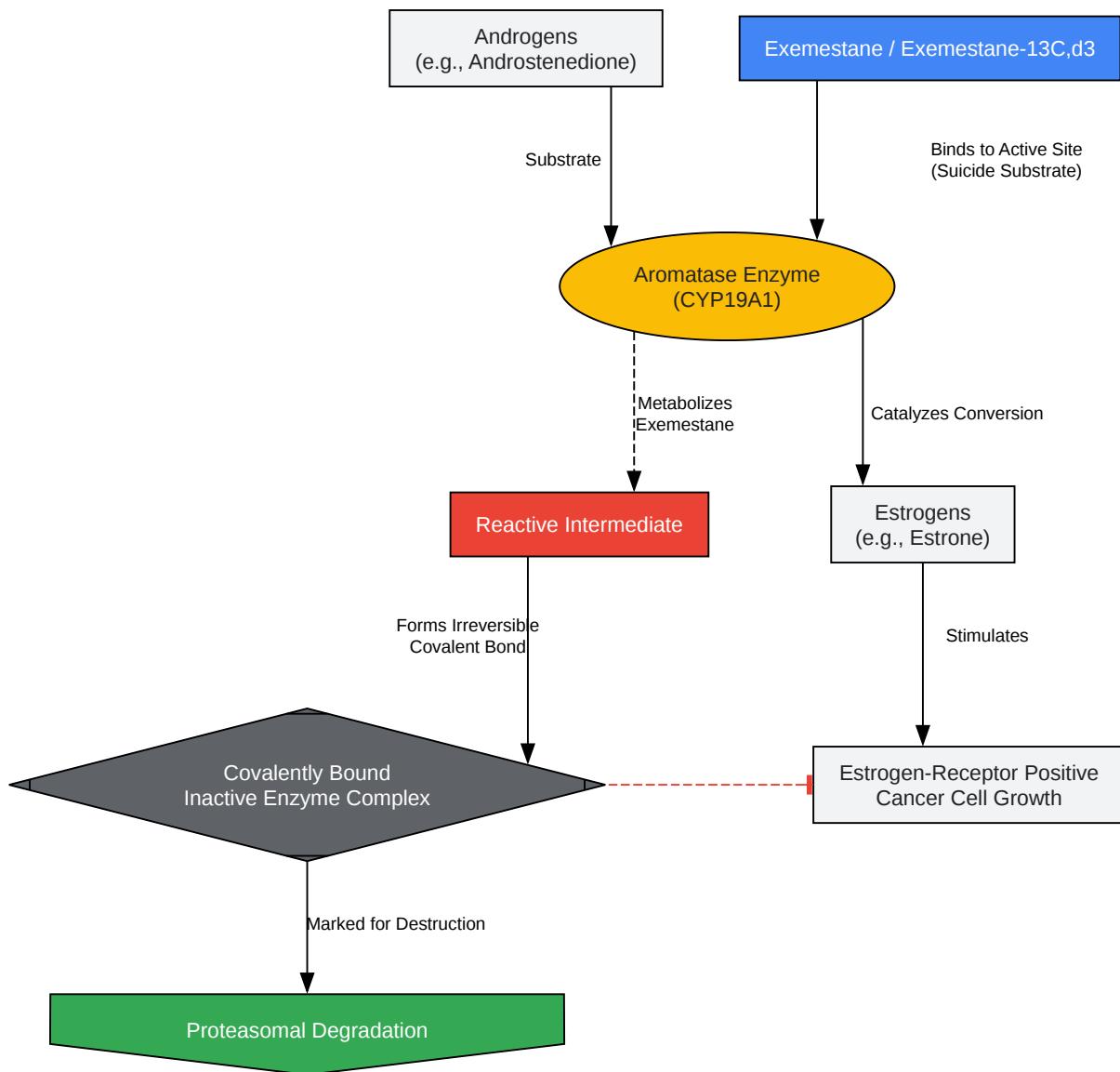
Property	Value	Source
Molecular Formula	$C_{20}H_{21}^{13}C_3D_3O_2$	Inferred from name & base molecule
Molecular Weight	300.41 g/mol	[1]
Base Compound (Exemestane) M.Wt.	296.41 g/mol	[2]
Appearance	White to off-white powder	[2]

Experimental Protocols: Quantification in Biological Matrices

Exemestane-13C,d3 is primarily used as an internal standard for the accurate quantification of Exemestane in biological samples, such as plasma, by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

2.1 Methodology: LC-MS/MS Analysis

A validated method for the determination of Exemestane and its labeled internal standard, **Exemestane-13C,d3**, in mouse plasma has been established.[\[3\]](#)


- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system. An Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μ m) is recommended for good separation and symmetrical peak shapes.[\[3\]](#)
 - Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Chromatographic Conditions:
 - Mobile Phase Additive: 0.1% acetic acid in the aqueous phase is preferred as it provides an increased signal response for Exemestane.[\[3\]](#)
 - Flow Rate: 0.3 mL/min.[\[3\]](#)

- Retention Time: Under these conditions, the average retention time is approximately 2.81 minutes for [13C, D3]-exemestane and 2.82 minutes for unlabeled Exemestane.[3][4]
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive ESI.[3]
 - Detection Mode: Selected Reaction Monitoring (SRM).
 - SRM Transitions:
 - Exemestane: m/z 297.0 → 121.0 (quantifier) and 297.0 → 149.0 (qualifier).[3]
 - [13C, D3]-Exemestane: m/z 300.1 → 121.0 (quantifier) and 300.1 → 258.9 (qualifier).[3]
 - Gas Settings: Sheath gas: 25 arbitrary units (Arb), Auxiliary gas: 5 Arb, Sweep gas: 1 Arb. [3]

Mechanism of Action and Signaling Pathway

Exemestane is a steroidal aromatase inactivator. Its mechanism is often termed "suicide inhibition" because it irreversibly binds to and inactivates the aromatase enzyme.[5] Aromatase is a critical enzyme in the biosynthesis of estrogen, responsible for converting androgens into estrogens.[3][5] By permanently degrading the enzyme, Exemestane effectively suppresses estrogen production, which is crucial for slowing the growth of hormone-receptor-positive cancers.[3]

The workflow below illustrates this mechanism of action.

[Click to download full resolution via product page](#)

Caption: Mechanism of irreversible aromatase inhibition by Exemestane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Exemestane - Wikipedia [en.wikipedia.org]
- 3. Determination and Disposition of the Aromatase Inhibitor Exemestane in CYP3A-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [molecular weight and formula of Exemestane-13C,d3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15561094#molecular-weight-and-formula-of-exemestane-13c-d3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com